(E)-3-(2,3,4,5-Tetrabromophenyl)acrylic acid
Overview
Description
(E)-3-(2,3,4,5-Tetrabromophenyl)acrylic acid, commonly referred to as TBPAA, is a type of organic compound found in many natural and synthetic products. It is a member of the phenylacrylic acid family and has been used extensively in research and development over the past few decades. TBPAA is known for its wide range of applications, from in vivo and in vitro studies to its use as a pharmaceutical agent. It is also known for its unique properties, such as its ability to act as a mild oxidant and its strong biological activity.
Scientific Research Applications
1. Synthesis and Material Characterization
(E)-3-(2,3,4,5-Tetrabromophenyl)acrylic acid derivatives are used in material synthesis. For instance, (E)-3-(3,4-Dihydroxyphenyl)acrylic acid, a similar compound, was prepared from 3,4-dimethoxybenzaldehyde using microwave radiation and a TMSCl/NaI/CH_3CN system. This process involved studying the optimum conditions and structural characterization of the product, showing its utility in synthetic chemistry (Fang & Ji, 2006).
2. Polymer Research
In polymer research, copolymers of ethylene-co-acrylic acid (E-AA) demonstrate significant industrial importance. Transition-metal-catalyzed copolymerization of ethylene with acrylic acid and its derivatives can lead to materials with controlled microstructures and enhanced properties. This demonstrates the compound's potential in developing advanced materials with specific mechanical and chemical characteristics (Dai & Chen, 2018).
3. Optoelectronic Properties
The optoelectronic properties of acrylic acid derivatives are studied for potential applications in solar cells and other electronic devices. For example, the study of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid revealed insights into its structural, optoelectronic, and thermodynamic properties, suggesting its suitability as a nonlinear optical material (Fonkem et al., 2019).
4. Corrosion Inhibition
Acrylamide derivatives, closely related to (E)-3-(2,3,4,5-Tetrabromophenyl)acrylic acid, have been explored as corrosion inhibitors. Their efficiency in protecting metals like copper in acidic environments highlights the potential of similar acrylic acid compounds in corrosion prevention applications (Abu-Rayyan et al., 2022).
5. Surface Modification and Material Science
The compound's derivatives have been used in the surface modification of materials. For example, iron coated with similar acrylic acid derivatives showed enhanced corrosion resistance, indicating the potential of (E)-3-(2,3,4,5-Tetrabromophenyl)acrylic acid in material science and surface engineering (Zhang et al., 2009).
Mechanism of Action
Target of Action
TBCA is a highly selective inhibitor of Casein Kinase II (CK2) . CK2 is a protein kinase that is involved in various cellular processes, including cell cycle progression, apoptosis, and transcription .
Mode of Action
TBCA interacts with CK2 by binding to it, thereby inhibiting its activity . This interaction results in changes in the cellular processes that CK2 is involved in, potentially leading to altered cell cycle progression, apoptosis, and transcription .
Biochemical Pathways
The inhibition of CK2 by TBCA affects various biochemical pathways. CK2 is involved in the regulation of the cell cycle and apoptosis, among other processes . Therefore, the inhibition of CK2 can lead to changes in these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of TBCA’s action are primarily related to its inhibition of CK2. By inhibiting CK2, TBCA can affect cell cycle progression, apoptosis, and transcription . These effects can potentially lead to changes in cell behavior and function .
properties
IUPAC Name |
(E)-3-(2,3,4,5-tetrabromophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br4O2/c10-5-3-4(1-2-6(14)15)7(11)9(13)8(5)12/h1-3H,(H,14,15)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJQCVOKYJWUBC-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,3,4,5-Tetrabromophenyl)acrylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of TBCA?
A1: The molecular formula of TBCA is C9H4Br4O2, and its molecular weight is 483.77 g/mol.
Q2: How does TBCA interact with its biological targets?
A2: While the precise mechanism of action is still under investigation, research suggests that TBCA inhibits Casein kinase 2 (CK2), an enzyme implicated in cell proliferation and cycle regulation. [] This inhibition leads to significant G2/M phase cell cycle arrest in prostate cancer cell lines. [] Further research is needed to fully elucidate TBCA's interactions with CK2 and other potential targets.
Q3: What are the downstream effects of TBCA's interaction with CK2?
A3: Inhibition of CK2 by TBCA in prostate cancer cells has been shown to significantly reduce cell proliferation and induce G2/M phase cell cycle arrest. [] These effects suggest that TBCA may have potential as an anti-cancer agent, but further research is required to confirm this.
Q4: Is there any spectroscopic data available for TBCA?
A4: While the provided research papers do not include specific spectroscopic data for TBCA, it's characterization likely involves techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. These techniques help confirm the compound's structure and purity.
Q5: Does TBCA exhibit any catalytic properties?
A5: While the research provided doesn't focus on catalytic applications of TBCA, one study demonstrates the use of a structurally similar compound, tribromoisocyanuric acid (TBCA), as an effective reagent for halogenating electron-rich aromatics and carbonyl compounds. [] This suggests that TBCA, with its similar structure, might also possess unexplored catalytic potential.
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